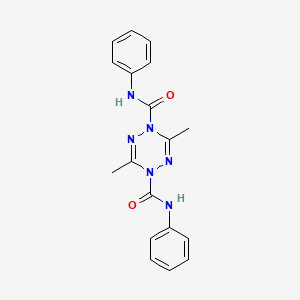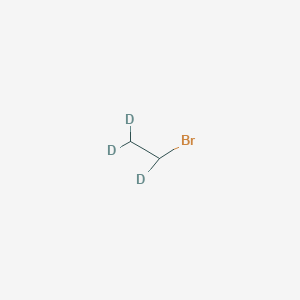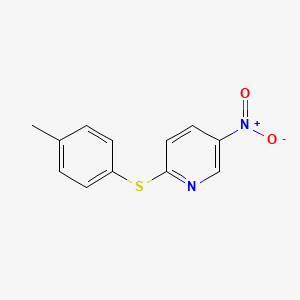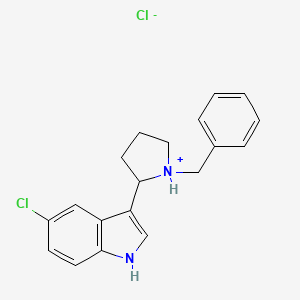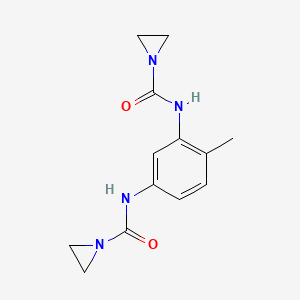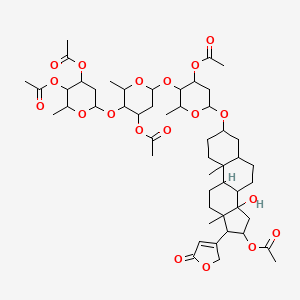
2-Methylpropan-2-aminium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-aminium thiocyanate can be synthesized through the reaction of 2-methylpropan-2-amine with thiocyanic acid. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solution, and may require a catalyst to proceed efficiently. The general reaction is as follows:
C4H11N+HSCN→C4H12N2S
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-Methylpropan-2-aminium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or other sulfur-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
2-Methylpropan-2-aminium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 2-methylpropan-2-aminium thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. This can lead to changes in biological activity, such as inhibition of microbial growth or modulation of enzyme activity.
類似化合物との比較
Similar Compounds
2-Methylpropan-2-aminium chloride: Similar in structure but contains a chloride ion instead of a thiocyanate group.
2-Methylpropan-2-aminium nitrate: Contains a nitrate group, leading to different chemical properties and reactivity.
2-Methylpropan-2-aminium sulfate: Contains a sulfate group, which affects its solubility and reactivity.
Uniqueness
2-Methylpropan-2-aminium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific applications where the thiocyanate group plays a crucial role in the desired chemical or biological activity.
特性
CAS番号 |
3020-73-3 |
|---|---|
分子式 |
C5H12N2S |
分子量 |
132.23 g/mol |
IUPAC名 |
tert-butylazanium;thiocyanate |
InChI |
InChI=1S/C4H11N.CHNS/c1-4(2,3)5;2-1-3/h5H2,1-3H3;3H |
InChIキー |
GWKMUJULIDIXMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[NH3+].C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


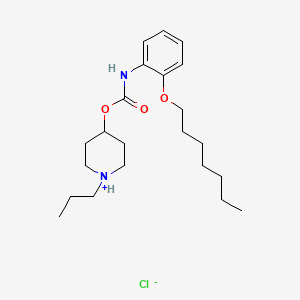
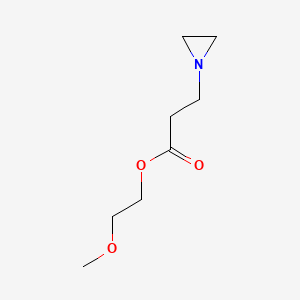

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
